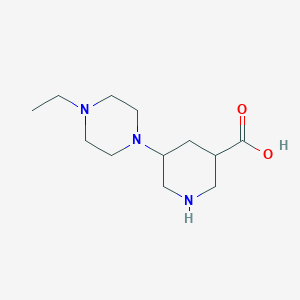![molecular formula C9H9N3O3 B13193639 {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both nitro and hydroxyl groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . This reaction is compatible with a broad range of functional groups and proceeds through a catalytic Ortoleva-King reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly protocols. For example, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can yield the desired product in high yields . These methods are operationally simple and avoid the need for tedious purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted imidazo[1,2-a]pyridines.
Applications De Recherche Scientifique
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyrazines
Uniqueness
What sets {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. Its nitro and hydroxyl groups provide multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
(5-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O3/c1-6-2-3-8(12(14)15)9-10-4-7(5-13)11(6)9/h2-4,13H,5H2,1H3 |
Clé InChI |
REDDFOBYQYIZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=NC=C(N12)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


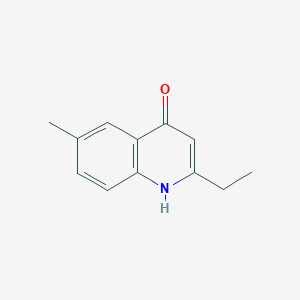
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)

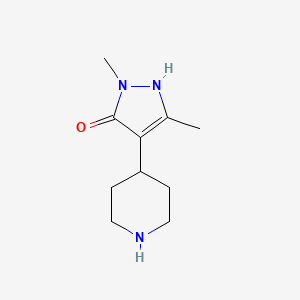

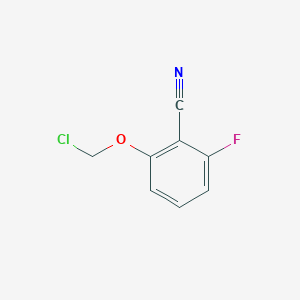
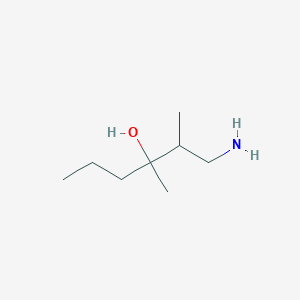

![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)

